molecular formula C12H9N3O3S B2466656 N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)furan-2-carboxamide CAS No. 2034288-77-0

N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)furan-2-carboxamide

Cat. No.: B2466656
CAS No.: 2034288-77-0
M. Wt: 275.28
InChI Key: HRTAUQFGWLAMKO-UHFFFAOYSA-N
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Description

N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)furan-2-carboxamide is a heterocyclic compound that features a unique combination of functional groups, including an oxadiazole ring, a thiophene ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide in a dimethyl sulfoxide (DMSO) medium This reaction proceeds at ambient temperature and yields the desired oxadiazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, reagents, and catalysts is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and furan rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Mechanism of Action

The mechanism of action of N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as carbonic anhydrase, which is involved in various physiological processes . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)furan-2-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and materials science.

Biological Activity

N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)furan-2-carboxamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a 1,2,4-oxadiazole ring fused with a thiophene and a furan moiety, contributing to its unique electronic properties and biological interactions. The overall molecular formula is C12H10N4O2SC_{12}H_{10}N_4O_2S, with a molar mass of approximately 262.30 g/mol.

PropertyValue
Molecular FormulaC12H10N4O2SC_{12}H_{10}N_4O_2S
Molar Mass262.30 g/mol
Density1.372 g/cm³
Boiling Point370.9 °C (predicted)

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various pathogens:

  • Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

This suggests that the compound may possess significant antibacterial properties due to its structural components.

Anticancer Activity

The oxadiazole moiety is known for its anticancer properties. Studies have demonstrated that compounds containing this structure can inhibit various cancer cell lines:

  • For instance, one study reported an IC50 value of approximately 92.4 µM against multiple cancer cell lines including human colon adenocarcinoma and breast cancer .

This indicates potential applications in cancer therapy, warranting further investigation into the specific mechanisms of action.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in pathogen metabolism or cancer cell proliferation.
  • Cellular Interaction : The thiophene and oxadiazole rings could interact with cellular receptors or enzymes through hydrophobic interactions and hydrogen bonding.
  • Biofilm Disruption : Similar compounds have demonstrated the ability to disrupt biofilm formation in bacterial strains, enhancing their antimicrobial efficacy .

Study on Antimicrobial Efficacy

A comparative study evaluated various oxadiazole derivatives for their antimicrobial activity. The results indicated that compounds with similar structures to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria.

Compound NameMIC (µg/mL)Activity Type
N-(3-(3-methyl-thiophenyl)-1,2,4-Oxadiazole0.22Antibacterial
N-(3-(methylthiazol)-1,2,4-Oxadiazole0.25Anticancer

Study on Anticancer Properties

In vitro studies have shown that derivatives of the oxadiazole class can induce apoptosis in cancer cells:

  • A notable derivative exhibited cytotoxic effects with IC50 values ranging from 10 µM to over 100 µM against various cancer cell lines .

These findings underscore the potential of this compound as a lead compound for drug development.

Properties

IUPAC Name

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3S/c1-7-13-11(18-15-7)8-4-6-19-12(8)14-10(16)9-3-2-5-17-9/h2-6H,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTAUQFGWLAMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(SC=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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